![molecular formula C11H8BrF2NO2 B1414631 Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate CAS No. 1807116-32-0](/img/structure/B1414631.png)
Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate
Overview
Description
Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate (EBCDFB) is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a melting point of -80°C and a boiling point of 149°C. EBCDFB is used in a variety of laboratory experiments, including the synthesis of organic compounds, the determination of reaction kinetics, and the study of biochemical and physiological effects.
Scientific Research Applications
Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. For example, it can be used to synthesize 6-bromo-2-cyano-3-phenylbenzoic acid (6-Br-2-CN-3-Ph-Bz), which is used in the synthesis of a variety of organic compounds. In addition, Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate can be used to study the kinetics of chemical reactions. It can also be used in biochemical and physiological studies, as it has been shown to modulate the activity of certain enzymes and receptors.
Mechanism Of Action
The mechanism of action of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate is not yet fully understood. However, it is believed that Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate exerts its effects by binding to certain enzymes and receptors and modulating their activity. For example, it has been shown to bind to the enzyme cytochrome P450 2C9 (CYP2C9) and inhibit its activity. In addition, it has been shown to bind to certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor, and modulate their activity.
Biochemical and Physiological Effects
Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of a variety of drugs. In addition, it has been shown to bind to certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor, and modulate their activity. This can lead to changes in the levels of neurotransmitters, such as serotonin, in the brain, which can have a variety of effects on behavior and cognition.
Advantages And Limitations For Lab Experiments
The use of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is relatively easy to synthesize, and can be used to synthesize a variety of compounds. However, it is important to note that Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate is a relatively toxic compound, and should be handled with care. In addition, it is important to note that the effects of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate on biochemical and physiological processes are not yet fully understood, so it is important to exercise caution when using it in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate in scientific research. One potential direction is to further investigate the mechanism of action of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate, as this could lead to a better understanding of its effects on biochemical and physiological processes. In addition, further research could be conducted on the potential applications of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate in the synthesis of organic compounds. Finally, further research could be conducted on the potential toxicity and safety of Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate, as this could lead to a better understanding of its potential risks and benefits.
properties
IUPAC Name |
ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(5-15)6(10(13)14)3-4-8(9)12/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHJVIPUIZPEPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-2-cyano-3-(difluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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